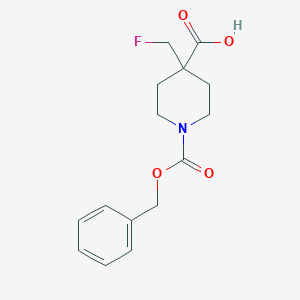

![molecular formula C16H26N4O2 B2850889 tert-Butyl 3-{[(3-aminopyridin-2-yl)amino]methyl}piperidine-1-carboxylate CAS No. 2279124-52-4](/img/structure/B2850889.png)

tert-Butyl 3-{[(3-aminopyridin-2-yl)amino]methyl}piperidine-1-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “tert-Butyl 4- (6-aminopyridin-3-yl)piperazine-1-carboxylate” is used as an organic chemical synthesis intermediate . Another compound “tert-Butyl (S)-3- (4-bromophenyl)piperidine-1-carboxylate” is an intermediate of Niraparib, a novel oral poly (ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors .

Synthesis Analysis

The synthesis of “tert-butyl 4- (6-aminopyridin-3-yl)piperazine-1-carboxylate” involves the use of 4- (6-Nitro-pyridin-3-yl)-piperazine-1 -carboxylic acid ie f-butyl ester and Pd/C in ethanol, which is stirred with an H2 balloon for 3 h .Molecular Structure Analysis

The molecular formula of “tert-butyl 4- (6-aminopyridin-3-yl)piperazine-1-carboxylate” is C14H22N4O2 .Chemical Reactions Analysis

The compound “tert-Butyl (S)-3- (4-bromophenyl)piperidine-1-carboxylate” is an intermediate of Niraparib, a novel oral poly (ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors .Physical and Chemical Properties Analysis

The compound “tert-butyl 4- (6-aminopyridin-3-yl)piperazine-1-carboxylate” has a molecular weight of 278.35 .科学的研究の応用

Synthesis of Anticancer and Biological Compounds

Anticancer Drug Intermediates : This compound is an important intermediate in the synthesis of small molecule anticancer drugs. Its synthesis involves multiple steps, including nucleophilic substitution, oxidation, halogenation, and elimination reactions, achieving high yields. The compound has been utilized in the development of drugs targeting dysfunctional signaling pathways in cancer, specifically the PI3K/AKT/mTOR pathway, which is crucial for cell growth and survival. The resistance developed by cancer cells through secondary mutations or gene amplification poses a significant challenge in cancer treatment, necessitating the development of effective drugs that can overcome this resistance (Zhang et al., 2018).

Vandetanib Intermediate : It serves as a key intermediate in the synthesis of Vandetanib, an anticancer medication. The synthesis process includes acylation, sulfonation, and substitution steps, with efforts made to optimize the synthetic method for improved yields (Wang et al., 2015).

Nociceptin Antagonist Synthesis : An efficient and practical asymmetric synthesis method has been developed for a similar compound, useful as an intermediate for the synthesis of nociceptin antagonists. This synthesis involves diastereoselective reduction and efficient isomerization steps, applicable for large-scale operations (Jona et al., 2009).

Synthesis of Other Biological Compounds

Enantiopure Derivatives : This compound's derivatives have been used in synthesizing enantiopure 4-hydroxypipecolate and 4-hydroxylysine derivatives from a common precursor, demonstrating its versatility as a building block for the synthesis of biologically relevant molecules (Marin et al., 2004).

Biological Evaluation : Studies have explored the synthesis, characterization, and biological evaluation of related compounds for their antibacterial and anthelmintic activities. While some compounds exhibited moderate anthelmintic activity, the results highlight the potential of these compounds in developing new therapeutic agents (Sanjeevarayappa et al., 2015).

Safety and Hazards

特性

IUPAC Name |

tert-butyl 3-[[(3-aminopyridin-2-yl)amino]methyl]piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N4O2/c1-16(2,3)22-15(21)20-9-5-6-12(11-20)10-19-14-13(17)7-4-8-18-14/h4,7-8,12H,5-6,9-11,17H2,1-3H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGCXJXXKBFMAIE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)CNC2=C(C=CC=N2)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.40 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-pyridin-2-ylethyl)-1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2850807.png)

![(5R)-6-[(tert-Butoxy)carbonyl]-6-azaspiro[2.5]octane-5-carboxylic acid](/img/structure/B2850808.png)

![1-(3-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(dimethylsulfamoyl)-N-methylazetidin-3-amine](/img/structure/B2850809.png)

![2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2850811.png)

![3-[[1-(2,6-Dimethylpyrimidin-4-yl)piperidin-4-yl]methyl]-7-fluoroquinazolin-4-one](/img/structure/B2850812.png)

![N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2850816.png)

![1,3-dimethyl-N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2850818.png)

![Octahydro-4lambda6-pyrano[3,4-b]thiomorpholine-4,4-dione hydrochloride](/img/structure/B2850822.png)

![(1R,2R,5S)-6,6-Dimethylbicyclo[3.1.1]heptan-2-amine;hydrochloride](/img/structure/B2850824.png)

![1-benzyl-3-(4-methoxyphenyl)-5-methyltetrahydropyrrolo[3,4-c]pyrazole-4,6(2H,5H)-dione](/img/structure/B2850827.png)

![2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-phenylacetamide](/img/structure/B2850828.png)